![molecular formula C7H7N3 B3280389 4-(Aminomethyl)nicotinonitrile CAS No. 714196-92-6](/img/structure/B3280389.png)
4-(Aminomethyl)nicotinonitrile
Overview
Description
4-(Aminomethyl)nicotinonitrile is an organic compound with the molecular formula C₇H₇N₃ It consists of a nicotinonitrile core with an aminomethyl group attached to the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Aminomethyl)nicotinonitrile can be synthesized through several methods. One common approach involves the reaction of nicotinonitrile with formaldehyde and ammonia under controlled conditions. This reaction typically proceeds via a Mannich-type reaction, where the aminomethyl group is introduced at the fourth position of the pyridine ring.
Another method involves the use of a three-component reaction involving chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate. This method provides a convenient route to obtain nicotinonitrile derivatives in fair to good yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nicotinonitrile N-oxide.
Reduction: Formation of 4-(Aminomethyl)nicotinamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Aminomethyl)nicotinonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)nicotinonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The nitrile group can also participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Nicotinonitrile: The parent compound without the aminomethyl group.
2-Amino-4,6-diphenylnicotinonitrile: A derivative with additional phenyl groups, known for its cytotoxicity and photophysical properties.
3-Cyano-2-(H)-pyridones: Compounds with similar core structures but different functional groups.
Uniqueness
4-(Aminomethyl)nicotinonitrile is unique due to the presence of the aminomethyl group at the fourth position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactivity that are not observed in other similar compounds.
Properties
IUPAC Name |
4-(aminomethyl)pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-3-6-1-2-10-5-7(6)4-9/h1-2,5H,3,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPVLYXBHCSJHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CN)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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